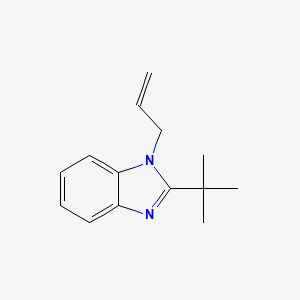

1-allyl-2-tert-butyl-1H-benzimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butyl-1-prop-2-enylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2/c1-5-10-16-12-9-7-6-8-11(12)15-13(16)14(2,3)4/h5-9H,1,10H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLIRSLMNCFWNRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC2=CC=CC=C2N1CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24794103 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies and Novel Reaction Pathways for 1 Allyl 2 Tert Butyl 1h Benzimidazole

Overview of Established Benzimidazole (B57391) Synthetic Routes

The benzimidazole core is a prevalent motif in medicinal chemistry, and numerous methods for its synthesis have been developed over the years. These routes typically involve the condensation of an o-phenylenediamine precursor with a suitable one-carbon electrophile.

Condensation Reactions of 1,2-Diaminobenzenes with Carbonyl Compounds

A cornerstone of benzimidazole synthesis is the Phillips-Ladenburg reaction, which involves the condensation of 1,2-diaminobenzenes (also known as o-phenylenediamines) with carboxylic acids or their derivatives, such as esters, acid chlorides, or anhydrides. nih.govorganic-chemistry.org This reaction is often carried out at elevated temperatures, sometimes in the presence of a mineral acid like hydrochloric acid to facilitate the cyclodehydration.

More commonly for the synthesis of 2-substituted benzimidazoles, aldehydes are employed as the carbonyl component. The reaction of an o-phenylenediamine with an aldehyde proceeds through an initial formation of a Schiff base, which then undergoes oxidative cyclization to afford the benzimidazole ring. thaiscience.info A variety of oxidizing agents can be used, including air, hydrogen peroxide, or iodine. organic-chemistry.orgthaiscience.info The reaction conditions can be tuned to be more environmentally benign, with some procedures utilizing catalysts like cobalt(II) acetylacetone at room temperature or employing aqueous media. thaiscience.infoijrar.org

The general scheme for the synthesis of 2-substituted benzimidazoles from o-phenylenediamine and an aldehyde is depicted below:

Scheme 1: General synthesis of 2-substituted benzimidazoles via condensation of o-phenylenediamine and an aldehyde.

Different catalysts and reaction conditions have been explored to improve the efficiency and selectivity of this condensation reaction. The choice of solvent can also play a crucial role, with polar solvents like methanol (B129727) and ethanol (B145695) often being effective. thaiscience.info

N-Alkylation Strategies for Benzimidazole Derivatization

Once the benzimidazole core is formed, derivatization at the nitrogen atoms can be achieved through N-alkylation. The benzimidazole ring contains two nitrogen atoms, N-1 and N-3, and in an unsubstituted benzimidazole, these are equivalent due to tautomerism. However, in a 2-substituted benzimidazole, the two nitrogen atoms are distinct, leading to the possibility of forming two different regioisomers upon N-alkylation.

The N-alkylation of benzimidazoles is typically achieved by reacting the heterocycle with an alkyl halide in the presence of a base. researchgate.net The base deprotonates the N-H bond, generating a benzimidazolide anion which then acts as a nucleophile. Common bases used for this purpose include sodium hydride, potassium carbonate, and potassium hydroxide.

Phase-transfer catalysis (PTC) has emerged as a powerful technique for the N-alkylation of benzimidazoles. researchgate.netresearchgate.net This method involves the use of a phase-transfer catalyst, such as a quaternary ammonium salt, which facilitates the transfer of the benzimidazolide anion from the solid or aqueous phase to the organic phase where the alkylating agent resides. This technique often leads to higher yields and milder reaction conditions. researchgate.net

Targeted Synthesis of 1-Allyl-2-tert-butyl-1H-benzimidazole

The synthesis of the specific target molecule, this compound, requires a two-step approach: first, the construction of the 2-tert-butyl-1H-benzimidazole core, followed by the regioselective allylation at the N-1 position.

Strategies for Regioselective N-1 Allylation

The introduction of the allyl group at the N-1 position of 2-tert-butyl-1H-benzimidazole can be achieved through N-alkylation with an allyl halide, such as allyl bromide. The regioselectivity of this reaction, i.e., the preferential formation of the N-1 isomer over the N-3 isomer, can be influenced by several factors, including the nature of the substituent at the C-2 position, the choice of base, solvent, and the reaction temperature.

For 2-substituted benzimidazoles, the alkylation generally occurs preferentially at the N-1 position, which is the less sterically hindered nitrogen. However, a mixture of N-1 and N-3 isomers is often obtained. To achieve high regioselectivity, specific catalytic systems have been developed. For instance, iridium-catalyzed N-allylation of benzimidazoles with allylic carbonates has been shown to proceed with high regioselectivity for the branched product and can be highly enantioselective. researchgate.net While this provides a sophisticated method for introducing chiral allyl groups, for the synthesis of this compound, a direct allylation with an allyl halide under optimized conditions is a more straightforward approach.

A plausible synthetic route for the N-allylation of 2-tert-butyl-1H-benzimidazole is outlined below:

Scheme 2: N-allylation of 2-tert-butyl-1H-benzimidazole.

Approaches for Introducing the C-2 tert-Butyl Moiety

The synthesis of the precursor, 2-tert-butyl-1H-benzimidazole, is the initial and crucial step. This can be accomplished by applying the general condensation reaction of o-phenylenediamine with a carbonyl compound bearing a tert-butyl group. Two primary reagents can be considered for this purpose: pivalaldehyde (2,2-dimethylpropanal) or pivalic acid (2,2-dimethylpropanoic acid).

The reaction with pivalaldehyde would follow the oxidative cyclization pathway. Various catalytic systems and oxidants can be employed to promote this reaction. organic-chemistry.orgthaiscience.info For example, using a catalyst like cobalt(II) acetylacetone in methanol at room temperature could provide a mild and efficient route. thaiscience.info

Alternatively, the condensation with pivalic acid, following the Phillips-Ladenburg conditions, would involve heating the reactants, often in the presence of a strong acid. organic-chemistry.org The choice between pivalaldehyde and pivalic acid would depend on the availability of the starting materials and the desired reaction conditions.

The reaction for the synthesis of 2-tert-butyl-1H-benzimidazole is as follows:

Scheme 3: Synthesis of 2-tert-butyl-1H-benzimidazole from o-phenylenediamine and pivalaldehyde.

Optimization of Reaction Conditions and Yields

For the synthesis of 2-tert-butyl-1H-benzimidazole, key parameters to optimize include the choice of catalyst, solvent, temperature, and reaction time. A screening of different catalysts and oxidants for the condensation with pivalaldehyde could lead to improved yields. For instance, comparing metal-based catalysts with iodine or air as the oxidant under different solvent systems can help identify the most efficient protocol.

In the N-allylation step, the choice of base and solvent is paramount for achieving high yield and regioselectivity. A strong base like sodium hydride in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) is often effective. The use of phase-transfer catalysis with a base like potassium carbonate in a biphasic system could also be explored to enhance the reaction rate and yield. researchgate.net The temperature of the reaction should also be carefully controlled to minimize the formation of side products.

Below is a table summarizing potential reaction conditions for the synthesis of this compound, based on general procedures for similar compounds.

| Step | Reactants | Catalyst/Reagent | Solvent | Temperature | Yield (Predicted) |

| 1. Synthesis of 2-tert-butyl-1H-benzimidazole | o-Phenylenediamine, Pivalaldehyde | Cobalt(II) acetylacetone | Methanol | Room Temperature | Good to Excellent |

| 2. N-allylation | 2-tert-butyl-1H-benzimidazole, Allyl bromide | Sodium Hydride | Tetrahydrofuran | 0 °C to Room Temperature | Good |

This is an interactive data table. The predicted yields are based on literature for analogous reactions and would require experimental verification and optimization.

By systematically investigating these parameters, a robust and high-yielding synthetic route to this compound can be established.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of benzimidazole derivatives aims to reduce or eliminate the use and generation of hazardous substances. These principles include the use of safer solvents, renewable raw materials, and energy-efficient processes. For the synthesis of substituted benzimidazoles, this often involves moving away from traditional methods that may require harsh reaction conditions, toxic catalysts, and volatile organic solvents.

Solvent-Free and Catalyst-Free Methodologies

Solvent-free and catalyst-free reactions represent a significant advancement in green chemistry, minimizing waste and simplifying purification processes. For the synthesis of benzimidazole derivatives in general, several solvent-free approaches have been developed. These methods often utilize thermal induction or microwave irradiation to facilitate the reaction between o-phenylenediamines and aldehydes or other carbonyl compounds.

One common catalyst-free approach involves the direct condensation of o-phenylenediamine with aldehydes under solvent-free conditions at elevated temperatures. Another strategy employs grinding the reactants together, sometimes with a solid support like silica gel, to promote the reaction without the need for a solvent or catalyst. While these methods have proven effective for a range of benzimidazole derivatives, no specific studies demonstrating a solvent-free or catalyst-free synthesis of this compound have been reported. The feasibility of such an approach would depend on the reactivity of the specific starting materials, namely N-allyl-o-phenylenediamine and pivalaldehyde (2,2-dimethylpropanal).

Table 1: General Solvent-Free and Catalyst-Free Methodologies for Benzimidazole Synthesis

| Reaction Type | Reactants | Conditions | General Yields |

|---|---|---|---|

| Thermal Condensation | o-phenylenediamine, Aldehyde | Heat (e.g., 140°C) | Good to Excellent |

| Mechanochemical Grinding | o-phenylenediamine, Aldehyde | Grinding with/without solid support | Moderate to Good |

Note: This table represents general methodologies for benzimidazole synthesis and does not reflect specific data for this compound.

Utilization of Sustainable Catalytic Systems

Sustainable catalytic systems are a cornerstone of green chemistry, offering high efficiency, selectivity, and the potential for recyclability. For the synthesis of benzimidazoles, a variety of sustainable catalysts have been explored, including solid acids, metal nanoparticles, and ionic liquids.

For instance, cerium oxide-supported gold nanoparticles (Au/CeO2) have been utilized as a reusable catalyst for the one-pot synthesis of 2-substituted benzimidazoles from primary alcohols and o-phenylenediamines. This system uses oxygen as a green oxidant. Other approaches have employed ionic liquids like [BMIM]HSO4 as a recyclable catalyst and reaction medium for the synthesis of 1,2-disubstituted benzimidazoles. While these systems offer greener alternatives to traditional catalysts, their application to the specific synthesis of this compound has not been documented. The choice of a suitable sustainable catalyst would need to consider the specific steric and electronic properties of the tert-butyl and allyl substituents.

Table 2: Examples of Sustainable Catalytic Systems in Benzimidazole Synthesis

| Catalyst System | Reactants | Solvent | Key Advantages |

|---|---|---|---|

| Au/CeO2 | Primary Alcohol, o-phenylenediamine | Trifluorotoluene | Reusable catalyst, uses O2 as oxidant |

| [BMIM]HSO4 (Ionic Liquid) | Aldehyde, o-phenylenediamine | [BMIM]HSO4 | Recyclable catalyst and solvent |

| Zinc Triflate | Aldehyde, o-phenylenediamine | Ethanol | Efficient Lewis acid catalyst |

Note: This table provides examples for general benzimidazole synthesis, not specific to this compound.

Stereochemical Considerations in the Synthesis of this compound Analogues

The structure of this compound itself does not possess any chiral centers. However, stereochemical considerations would become crucial in the synthesis of its analogues where chiral substituents are introduced on the benzimidazole core, the allyl group, or the tert-butyl group (if replaced by a chiral moiety).

For example, if a chiral aldehyde were used in the condensation reaction with an N-substituted o-phenylenediamine, the resulting 2-substituted benzimidazole could be chiral. Similarly, if a chiral N-substituted o-phenylenediamine were used, the product would also be chiral. In such cases, the synthetic methodology would need to be adapted to control the stereochemical outcome, potentially through the use of chiral catalysts or auxiliaries. No literature specifically addressing the stereoselective synthesis of analogues of this compound has been found.

Chemical Transformations and Derivatization Strategies of 1 Allyl 2 Tert Butyl 1h Benzimidazole

Reactivity of the N-1 Allyl Group

The allyl group at the N-1 position is a key handle for introducing structural diversity. Its olefinic bond and allylic protons are susceptible to a range of chemical modifications.

Olefinic Functionalizations (e.g., Oxidation, Halogenation, Hydrofunctionalization)

The double bond of the N-1 allyl group can undergo various addition and oxidation reactions, allowing for the introduction of a wide array of functional groups.

Oxidation: The oxidation of the allyl group can lead to the formation of epoxides, diols, or even cleavage products, depending on the reaction conditions. While specific studies on 1-allyl-2-tert-butyl-1H-benzimidazole are not prevalent, general methods for the oxidation of N-allyl benzimidazoles are well-established. For instance, treatment with peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) would be expected to yield the corresponding epoxide. The subsequent ring-opening of this epoxide can introduce vicinal functional groups.

Halogenation: The addition of halogens such as bromine or chlorine across the double bond is a fundamental transformation. For example, the reaction of 2-allylthiobenzimidazole with bromine has been shown to result in both the addition of bromine to the double bond and bromocyclization products. researchgate.net A similar reactivity would be anticipated for this compound. Allylic halogenation at the carbon adjacent to the double bond can also be achieved using reagents like N-bromosuccinimide (NBS) under radical initiation conditions, which would introduce a bromine atom at a position amenable to further nucleophilic substitution. youtube.comyoutube.com

Hydrofunctionalization: This category includes reactions that involve the addition of an H-X molecule across the double bond. Examples include hydroboration-oxidation to yield alcohols, and hydroamination or hydroalkoxylation to introduce amino or alkoxy groups, respectively. Copper-hydride catalyzed hydrofunctionalization of allenes with benzimidazoles has been reported, suggesting the possibility of similar reactivity with the allyl group of this compound. acs.org

Table 1: Potential Olefinic Functionalizations of the N-1 Allyl Group

| Transformation | Reagents and Conditions | Expected Product |

|---|---|---|

| Epoxidation | m-CPBA, CH₂Cl₂ | 1-(oxiran-2-ylmethyl)-2-tert-butyl-1H-benzimidazole |

| Dihydroxylation | OsO₄ (cat.), NMO | 1-(2,3-dihydroxypropyl)-2-tert-butyl-1H-benzimidazole |

| Allylic Bromination | NBS, AIBN (cat.), CCl₄, reflux | 1-(3-bromoprop-1-en-1-yl)-2-tert-butyl-1H-benzimidazole |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | 3-(2-tert-butyl-1H-benzimidazol-1-yl)propan-1-ol |

Rearrangement Reactions Involving the Allyl Moiety

The N-1 allyl group can participate in various rearrangement reactions, most notably sigmatropic rearrangements. A "Lewis-acid-base-interaction promoted deprotonation/3,3-rearrangement" has been proposed for N-allyl benzimidazoles. researchgate.net In the context of this compound, a Claisen-type rearrangement is conceivable under thermal or Lewis acid-catalyzed conditions. This would involve the migration of the allyl group from the N-1 position to the C-7 position of the benzimidazole (B57391) ring, provided the C-7 position is unsubstituted, leading to a C-allylated benzimidazole derivative. Such rearrangements are valuable for transferring the allyl functionality to the aromatic core, opening up new avenues for derivatization.

Functionalization at the Benzimidazole Core

The benzimidazole ring system itself is a rich template for functionalization, with both the benzene (B151609) and imidazole (B134444) rings offering sites for modification.

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The benzene portion of the benzimidazole ring can undergo electrophilic aromatic substitution reactions. The directing effect of the fused imidazole ring and the substituents on the benzimidazole core will influence the position of substitution. The tert-butyl group at the C-2 position is known to be an ortho-, para-director in electrophilic aromatic substitution on a benzene ring due to inductive effects and hyperconjugation. stackexchange.com Therefore, for this compound, electrophilic attack is likely to be directed to the C-4 and C-6 positions of the benzimidazole ring.

Common electrophilic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., with Br₂/FeBr₃), and Friedel-Crafts acylation or alkylation. The specific conditions would need to be carefully controlled to avoid reactions at the N-1 allyl group.

Nucleophilic aromatic substitution (SNA) on the benzimidazole ring is also possible, particularly if the ring is substituted with strong electron-withdrawing groups like a nitro group. nih.gov For the parent this compound, which is electron-rich, nucleophilic substitution is generally less facile unless a leaving group is present at an activated position.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-allyl-2-tert-butyl-6-nitro-1H-benzimidazole and 1-allyl-2-tert-butyl-4-nitro-1H-benzimidazole |

| Bromination | Br₂, FeBr₃ | 1-allyl-2-tert-butyl-6-bromo-1H-benzimidazole and 1-allyl-2-tert-butyl-4-bromo-1H-benzimidazole |

Metal-Mediated Cross-Coupling Reactions at C-2

While the C-2 position is already substituted with a tert-butyl group in the title compound, it is important to note that C-2 functionalization is a major strategy in benzimidazole chemistry. nih.govnih.govresearchgate.net Should a precursor without the tert-butyl group be used, or if the tert-butyl group could be cleaved or replaced, a variety of metal-mediated cross-coupling reactions could be employed. These include Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings, which allow for the formation of C-C and C-N bonds. For instance, a C-2 halogenated benzimidazole can be coupled with boronic acids (Suzuki), alkenes (Heck), or terminal alkynes (Sonogashira) to introduce aryl, vinyl, or alkynyl groups, respectively.

Synthesis of Polycyclic Architectures from this compound Precursors

The strategic placement of the allyl group on the nitrogen atom of the benzimidazole scaffold provides a powerful tool for the construction of fused polycyclic systems. The olefinic bond of the allyl group can participate in intramolecular cyclization reactions, leading to the formation of new rings.

One common strategy involves an intramolecular Heck reaction. If a halogen atom is introduced onto the benzimidazole ring, for example at the C-7 position, a palladium-catalyzed intramolecular cyclization between the C-7 position and the allyl group's double bond can lead to the formation of a six-membered ring, resulting in a tetracyclic benzimidazo[1,2-a]quinoline (B3368101) derivative.

Another approach is through intramolecular cyclization involving the nitrogen atom of the imidazole ring. For instance, oxidative cyclization can be employed to form new heterocyclic rings. nih.gov Furthermore, intramolecular aromatic nucleophilic substitution of a nitro group activated by the benzimidazole ring can lead to the formation of polycyclic structures. nih.gov These strategies highlight the utility of this compound as a precursor for generating complex, multi-ring systems.

Mechanistic Investigations and Reaction Dynamics of 1 Allyl 2 Tert Butyl 1h Benzimidazole

Elucidation of Reaction Pathways and Intermediates

The reaction pathways of 1-allyl-2-tert-butyl-1H-benzimidazole are primarily dictated by the reactive sites within the molecule: the N-allyl group and the C2-position of the benzimidazole (B57391) core.

One of the fundamental reactions involving N-substituted benzimidazoles is N-alkylation. The mechanism of N-alkylation can proceed via a nucleophilic substitution pathway where the benzimidazole nitrogen acts as a nucleophile. tsijournals.comresearchgate.net In the synthesis of related N-substituted benzimidazoles, the reaction often involves the deprotonation of the benzimidazole NH to form a benzimidazolyl anion, which then attacks an alkyl halide. tsijournals.com This suggests that reactions involving the cleavage or formation of the N-allyl bond would likely proceed through similar ionic intermediates.

Another significant reaction pathway involves the functionalization of the C2-position. While the tert-butyl group at the C2 position is generally stable, the C2-H bond in related benzimidazoles can be activated. For instance, methods for the C2-allylation of benzimidazoles have been developed, which proceed via a copper-hydride catalyzed reaction. nih.gov In this process, an electrophilic N-OPiv benzimidazole is used with a 1,3-diene as the nucleophile precursor, leading to the exclusive formation of the C2-allylated product. nih.gov This highlights a potential pathway for modifying the benzimidazole core, although in the case of this compound, the C2 position is already substituted.

Furthermore, electrophilic attack on the allyl group's double bond can lead to cyclization reactions. For example, the bromination of 2-allylthio-benzimidazole results in bromocyclization products, forming benzimidazo-[2,1-b]thiazolium and benzimidazo[2,1-b] tsijournals.comrsc.orgthiazinium bromides. researchgate.net This proceeds through the formation of bromonium or thiiranium ion intermediates. researchgate.net A similar reactivity could be anticipated for the N-allyl group of this compound, potentially leading to fused heterocyclic systems.

The intermediates in these reactions are often highly reactive and transient. For N-alkylation, a benzimidazolyl anion is a key intermediate. tsijournals.com In C-H functionalization reactions, organometallic species, such as copper-hydride complexes, play a crucial role. nih.gov For electrophilic additions to the allyl group, cyclic onium ions like bromonium ions are expected intermediates. researchgate.net The stability and subsequent reaction of these intermediates determine the final product distribution.

Kinetic and Thermodynamic Studies of Key Transformations

The kinetics of the reaction of 2-chlorobenzimidazolium perchlorates with thiophenoxide have been investigated, revealing that the reaction rate is dependent on pH, solvent, and salt concentration. rsc.org This suggests that the rates of reactions involving the benzimidazole ring system are sensitive to the reaction medium.

Thermodynamic data, such as enthalpies of formation, have been determined for 2-substituted benzimidazoles. For 2-tert-butylbenzimidazole, the standard molar enthalpy of formation in the gaseous state has been experimentally determined. This data, when compared with theoretical calculations, provides a basis for understanding the stability of the molecule. nih.gov

The following table presents experimental and calculated thermodynamic data for 2-tert-butylbenzimidazole, which can serve as an approximation for the thermodynamic properties of the benzimidazole core in the target molecule.

| Compound | Method | ΔfHm°(cr) / kJ·mol⁻¹ | ΔsubHm° / kJ·mol⁻¹ | ΔfHm°(g) / kJ·mol⁻¹ |

| 2-tert-Butylbenzimidazole | Experimental | -34.5 ± 3.4 | 108.9 ± 1.2 | 74.4 ± 3.6 |

| 2-tert-Butylbenzimidazole | Calculated (B3LYP/6-311++G(d,p)) | - | - | 75.9 |

| Data sourced from a comparative study on enthalpies of formation of 2-substituted benzimidazoles. nih.gov |

Isotopic Labeling Experiments for Mechanistic Probing

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. wikipedia.org This method can be applied to study the reaction dynamics of this compound in several ways.

For instance, to probe the mechanism of a potential rearrangement of the allyl group from the nitrogen to the carbon skeleton, a ¹³C-labeled allyl group could be used. By analyzing the position of the ¹³C label in the product, one could distinguish between different mechanistic pathways, such as an intramolecular tsijournals.comtsijournals.com-sigmatropic rearrangement or an intermolecular dissociation-recombination mechanism.

Deuterium (B1214612) labeling can be employed to investigate kinetic isotope effects (KIEs). researchgate.net For example, in a reaction involving the cleavage of a C-H bond on the allyl group, substituting the relevant hydrogen atoms with deuterium would lead to a slower reaction rate if that C-H bond is broken in the rate-determining step. This would provide evidence for the transition state structure.

Furthermore, isotopic labeling can be used in conjunction with mass spectrometry and NMR spectroscopy to identify and characterize transient intermediates. musechem.com For example, by using deuterium-labeled reagents, it might be possible to trap and identify intermediates that would otherwise be difficult to observe.

| Isotope | Application in Studying this compound | Information Gained |

| ¹³C | Labeling the allyl group in rearrangement studies. | Distinguishing between intramolecular and intermolecular pathways. |

| ²H (D) | Kinetic Isotope Effect (KIE) studies on the allyl group or benzimidazole ring. | Identifying bond-breaking events in the rate-determining step. |

| ¹⁵N | Labeling the benzimidazole nitrogen atoms. | Probing the role of the nitrogen atoms in reaction mechanisms. |

| This table illustrates potential applications of isotopic labeling for mechanistic studies of the target compound based on general principles. wikipedia.orgresearchgate.netmusechem.com |

Computational Modeling of Transition States and Reaction Barriers

Computational chemistry, particularly Density Functional Theory (DFT), is an invaluable tool for studying reaction mechanisms. nih.gov It allows for the calculation of the geometries and energies of reactants, products, intermediates, and, crucially, transition states. nih.gov

For this compound, computational modeling could be used to explore various potential reaction pathways. For example, the energy barriers for different types of cycloaddition reactions involving the allyl group could be calculated to predict the most likely reaction product.

Studies on related benzimidazole systems have successfully used DFT calculations to understand their structure and reactivity. For instance, the molecular parameters of N-butyl-1H-benzimidazole have been optimized using the DFT/B3LYP method, showing excellent agreement with experimental data. nih.gov This provides confidence that similar computational approaches would yield reliable results for this compound.

The calculation of transition state structures and their corresponding energy barriers (activation energies) allows for the prediction of reaction kinetics. For a hypothetical reaction, such as an intramolecular cyclization, DFT calculations could identify the transition state and the associated activation energy, providing insight into the feasibility of the reaction under different conditions.

A study on 2-substituted benzimidazoles used B3LYP/6-311++G(d,p) calculations to estimate their enthalpies of formation, which showed remarkable consistency with experimental values. nih.gov This level of theory could be applied to model the transition states and reaction barriers for reactions of this compound.

| Computational Method | Application for this compound | Predicted Outcome |

| DFT (e.g., B3LYP/6-311++G(d,p)) | Geometry optimization of ground and transition states. | Prediction of stable conformations and transition state structures. |

| Frequency Calculations | Characterization of stationary points as minima or transition states. | Confirmation of transition states (one imaginary frequency). |

| IRC (Intrinsic Reaction Coordinate) | Mapping the reaction pathway from transition state to reactants and products. | Verification that the transition state connects the correct reactants and products. |

| NBO (Natural Bond Orbital) Analysis | Analysis of charge distribution and orbital interactions. | Understanding electronic effects and bonding changes during the reaction. |

| This table outlines the application of common computational methods for studying the reaction mechanisms of the target compound based on studies of similar molecules. nih.govnih.govnih.gov |

Advanced Structural Elucidation and Conformational Analysis of 1 Allyl 2 Tert Butyl 1h Benzimidazole

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure. This technique provides accurate measurements of bond lengths, bond angles, and intermolecular interactions, offering an unambiguous depiction of the molecule's conformation in the crystal lattice.

For 1-allyl-2-tert-butyl-1H-benzimidazole, this analysis would reveal the planarity of the core benzimidazole (B57391) ring system. In related structures, the benzimidazole unit is typically planar or nearly planar. researchgate.net The analysis would also define the spatial orientation of the N1-allyl and C2-tert-butyl substituents relative to the central ring. It is expected that the bulky tert-butyl group and the flexible allyl group would adopt conformations that minimize steric hindrance.

Intermolecular forces, such as C-H···N hydrogen bonds or π-π stacking interactions between benzimidazole rings, which dictate the crystal packing, would also be elucidated. researchgate.net While a crystal structure for the title compound is not publicly available, data from a related substituted benzimidazole, benzimidazolium picrate, illustrates the type of crystallographic information that would be obtained. niscpr.res.in

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 9.2376 |

| b (Å) | 11.9355 |

| c (Å) | 12.8931 |

| β (°) | 97.811 |

| Volume (ų) | 1408.34 |

Solution-State Conformation and Dynamics through Advanced NMR Spectroscopy (e.g., NOESY, ROESY)

While standard 1D NMR (¹H and ¹³C) confirms the basic connectivity of a molecule, advanced 2D techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are essential for determining the conformation and dynamics in solution. These methods detect through-space interactions between protons that are in close proximity (typically < 5 Å), providing crucial information about stereochemistry and preferred spatial arrangements. nih.govlibretexts.org

For this compound, a NOESY or ROESY spectrum would reveal correlations between specific protons, allowing for a detailed conformational analysis. For small to medium-sized molecules, ROESY can be particularly effective. reddit.com

Expected NOE/ROE Correlations:

Allyl Group Orientation: Correlations would be expected between the protons of the N1-CH₂ group of the allyl substituent and the H7 proton on the benzimidazole ring. The intensity of this cross-peak would help determine the preferred orientation of the allyl group relative to the fused ring system.

tert-Butyl Group Proximity: An NOE correlation between the protons of the tert-butyl group and the H4 proton of the benzimidazole ring would indicate their spatial proximity.

Intra-substituent Correlations: Correlations within the allyl group (e.g., between the CH₂ and terminal =CH₂ protons) would help confirm its solution-state conformation.

These experiments would clarify whether there is free rotation around the N1-C(allyl) and C2-C(tert-butyl) single bonds or if certain conformations are sterically favored in solution. nih.gov

Vibrational Spectroscopy for Probing Molecular Interactions and Group Frequencies (e.g., FTIR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint by probing the vibrational modes of functional groups. scispace.com The frequencies of these vibrations are sensitive to bond strength, molecular structure, and intermolecular interactions.

For this compound, the spectra would be characterized by distinct peaks corresponding to its constituent parts: the benzimidazole core, the allyl group, and the tert-butyl group. While an experimental spectrum is not available, the expected vibrational frequencies can be predicted based on characteristic group frequencies for related structures. mdpi.compressbooks.publibretexts.org

| Frequency Range (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| 3100–3020 | Aromatic & Vinylic C-H | Stretching |

| 2980–2870 | Aliphatic C-H (tert-butyl, allyl CH₂) | Stretching |

| ~1650 | Allyl C=C | Stretching |

| 1620–1580 | Benzimidazole C=N | Stretching |

| 1500–1450 | Aromatic C=C | Ring Stretching |

| 1470–1450 | Alkyl C-H | Bending (scissoring) |

| 1390–1365 | tert-Butyl C-H | Symmetric Bending (umbrella mode) |

| 990 and 910 | Allyl =C-H | Out-of-plane Bending |

| 850–750 | Aromatic C-H | Out-of-plane Bending |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement of its molecular ion, typically with an error of less than 5 ppm. For this compound (C₁₄H₁₈N₂), HRMS would be used to verify its molecular formula.

Molecular Formula Confirmation:

Calculated Monoisotopic Mass of [M]•⁺ (C₁₄H₁₈N₂): 214.146999 Da

Calculated Monoisotopic Mass of [M+H]⁺ (C₁₄H₁₉N₂): 215.154274 Da

Beyond formula confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. Under electron impact (EI) or collision-induced dissociation (CID), the molecular ion fragments in predictable ways, primarily through the cleavage of the weakest bonds and the formation of stable carbocations.

Predicted Fragmentation Pattern: The primary fragmentation pathways are expected to involve the loss of the substituents from the benzimidazole core.

Loss of Methyl Radical: A common fragmentation for tert-butyl groups is the loss of a methyl radical (•CH₃) to form a highly stable tertiary carbocation. This would result in a prominent [M-15]⁺ peak.

Loss of Isobutylene: The tert-butyl group can also be eliminated as a neutral isobutylene molecule (C₄H₈) via a McLafferty-type rearrangement, leading to an [M-56]⁺ peak.

Loss of Allyl Radical: Cleavage of the N-C bond can lead to the loss of the allyl radical (•C₃H₅), resulting in an [M-41]⁺ peak.

Benzimidazole Ring Fragmentation: Subsequent fragmentation of the remaining benzimidazole ring structure would likely involve the characteristic loss of hydrogen cyanide (HCN).

| m/z (Da) | Proposed Fragment Ion | Origin |

|---|---|---|

| 214.15 | [C₁₄H₁₈N₂]•⁺ | Molecular Ion [M]•⁺ |

| 199.12 | [C₁₃H₁₅N₂]⁺ | [M - CH₃]⁺ |

| 173.09 | [C₁₁H₁₁N₂]⁺ | [M - C₃H₅]⁺ |

| 158.10 | [C₁₀H₁₀N₂]•⁺ | [M - C₄H₈]•⁺ |

| 57.07 | [C₄H₉]⁺ | tert-Butyl cation |

| 41.04 | [C₃H₅]⁺ | Allyl cation |

Computational Chemistry and Theoretical Studies of 1 Allyl 2 Tert Butyl 1h Benzimidazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. For derivatives of benzimidazole (B57391), DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), have been effectively used to optimize molecular geometries and explore electronic properties. nih.govniscpr.res.inresearchgate.net Such calculations for 1-allyl-2-tert-butyl-1H-benzimidazole would provide a foundational understanding of its stability and reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for predicting the reactivity of a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. mdpi.com The energy gap between the HOMO and LUMO is a significant indicator of chemical reactivity and kinetic stability. mdpi.com

Table 1: Illustrative Frontier Molecular Orbital Data for a Substituted Benzimidazole

| Parameter | Value (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 4.7 |

Note: The values in this table are representative for a substituted benzimidazole and are for illustrative purposes only. Specific calculations for this compound would be required for precise values.

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. mdpi.com The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. mdpi.com

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. wikipedia.orgnih.gov This method examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with these interactions. These delocalization effects are indicative of departures from an idealized Lewis structure. wikipedia.org

For benzimidazole derivatives, NBO analysis reveals significant intramolecular charge transfer and hyperconjugative interactions that contribute to the molecule's stability. nih.govresearchgate.net In the case of this compound, NBO analysis would likely show strong interactions between the lone pair orbitals of the nitrogen atoms and the antibonding orbitals of the adjacent carbon-carbon and carbon-nitrogen bonds within the ring system. The delocalization of π-electrons across the fused rings would also be a significant stabilizing factor.

Table 2: Representative NBO Analysis Data for a Benzimidazole Derivative

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (1) N_ring | π* (C_ring-C_ring) | 25.5 |

| π (C_ring-C_ring) | π* (C_ring-N_ring) | 18.2 |

| σ (C_ring-H) | σ* (C_ring-C_ring) | 3.1 |

Note: This table presents hypothetical data to illustrate the type of information obtained from an NBO analysis. The specific interactions and energies for this compound would need to be calculated.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. mdpi.com These simulations can provide insights into the conformational flexibility of this compound and the influence of solvent on its structure and dynamics. By simulating the molecule in a solvent box, one can observe how the solvent molecules arrange around the solute and how this affects its preferred conformations.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic parameters, which can be used to interpret and assign experimental spectra. For benzimidazole derivatives, DFT calculations have been successfully employed to predict vibrational frequencies (IR and Raman) and NMR chemical shifts. acs.orgresearchgate.netmdpi.comresearchgate.netacademicjournals.orgresearchgate.net

The calculated vibrational frequencies, after appropriate scaling, often show a good one-to-one correspondence with experimental data. acs.orgresearchgate.net For this compound, theoretical calculations of its vibrational spectrum would aid in the assignment of characteristic bands corresponding to the stretching and bending modes of the benzimidazole core, as well as the allyl and tert-butyl substituents.

Similarly, NMR chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. mdpi.comliverpool.ac.uk The accuracy of these predictions can be high, especially when solvent effects are considered. nih.gov Machine learning approaches are also emerging as powerful tools for the rapid and accurate prediction of NMR chemical shifts. nih.govnih.gov Theoretical prediction of the 1H and 13C NMR spectra of this compound would be invaluable for its structural characterization.

Table 3: Hypothetical Predicted vs. Experimental Vibrational Frequencies for a Benzimidazole Moiety

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=N stretch | 1625 | 1620 |

| C-H in-plane bend | 1455 | 1450 |

| Ring breathing | 1280 | 1275 |

Note: The data in this table is illustrative. Actual calculations for this compound would be necessary for a direct comparison with experimental spectra.

Quantitative Structure-Property Relationship (QSPR) Studies for Non-Biological Attributes

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. While many QSAR (Quantitative Structure-Activity Relationship) studies on benzimidazole derivatives have focused on their biological activities, nih.govresearchgate.netresearchgate.netnih.gov the QSPR methodology can also be applied to predict non-biological attributes such as solubility, boiling point, or chromatographic retention times.

A QSPR study for this compound and related compounds would involve calculating a set of molecular descriptors (e.g., topological, electronic, and steric parameters) and then using statistical methods to correlate these descriptors with a specific non-biological property. Such models, once validated, could be used to predict the properties of new, unsynthesized benzimidazole derivatives, thereby guiding the design of molecules with desired characteristics.

Topological Analysis (AIM, RDG, ELF, LOL) for Chemical Bonding and Non-Covalent Interactions

Information on the topological analysis of this compound is not available in the reviewed scientific literature.

Applications in Materials Science and Polymer Chemistry

Integration of 1-Allyl-2-tert-butyl-1H-benzimidazole into Functional Materials

The incorporation of this compound into new materials is primarily facilitated by the chemical versatility of its allyl and benzimidazole (B57391) groups.

While direct polymerization of this compound as a primary monomer is not extensively documented, its bifunctional nature—possessing a polymerizable allyl group and the benzimidazole unit—suggests its potential utility. The allyl group can participate in various polymerization reactions, including free-radical polymerization, though it is known to be less reactive than styrenes or acrylates and prone to chain transfer reactions.

More plausibly, it can serve as a cross-linking agent. In a polymer matrix containing other reactive monomers, the allyl group of this compound can be incorporated into two different polymer chains, creating a covalent bond that links them. This cross-linking would enhance the thermal stability, mechanical strength, and chemical resistance of the resulting material. The bulky tert-butyl group would influence the spacing between polymer chains, potentially creating materials with controlled porosity. Furthermore, the benzimidazole moiety can be functionalized to introduce other reactive sites, enabling more complex, three-dimensional polymer networks. For example, polybenzimidazole (PBI) can be modified with compounds that have both a halogen and a double bond, like an allyl group, to enable cross-linking. researchgate.net

A more explored avenue for allyl-containing compounds is the post-polymerization modification of existing polymer backbones. nih.gov The allyl group of this compound is an excellent handle for "grafting" this molecule onto a polymer. A particularly effective method for this is the thiol-ene "click" reaction. This reaction is highly efficient, proceeds under mild conditions (often with UV initiation), and exhibits high selectivity, minimizing side reactions.

In a typical thiol-ene functionalization, a polymer with thiol (-SH) groups along its backbone or as end groups would be reacted with this compound. The thiol adds across the allyl double bond, forming a stable thioether linkage. This method allows for precise control over the degree of functionalization. By attaching the this compound moiety, the properties of the original polymer can be significantly altered, introducing the rigidity and potential for hydrogen bonding of the benzimidazole core, as well as the steric bulk of the tert-butyl group. This can be used to tune properties like solubility, thermal stability, and mechanical performance.

Table 1: Potential Thiol-Ene Functionalization Reactions

| Polymer Backbone | Thiol Source | Functionalizing Agent | Resulting Linkage | Potential Application |

|---|---|---|---|---|

| Poly(mercaptopropyl)siloxane | Pendant -SH groups | This compound | Thioether | Modified silicone elastomers |

| Thiol-terminated polyethylene (B3416737) glycol | End-group -SH | This compound | Thioether | Functionalized hydrogels |

| Cysteine-containing polypeptides | Pendant -SH groups | This compound | Thioether | Modified biomaterials |

Optoelectronic Properties and Applications in Organic Electronic Devices (e.g., OLEDs, Sensors)

Benzimidazole derivatives are widely recognized for their favorable electronic properties, making them candidates for use in organic electronic devices such as Organic Light-Emitting Diodes (OLEDs). The benzimidazole core is electron-deficient and often facilitates electron transport. mdpi.com

While specific photophysical data for this compound is scarce in the literature, we can infer its potential from related structures. Benzimidazole-containing compounds have been investigated as host materials or electron transporters in OLEDs. The large energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) in many benzimidazole derivatives makes them suitable for hosting emissive guest molecules, particularly blue emitters. mdpi.com

The tert-butyl group on the 2-position of the benzimidazole ring could be particularly advantageous. mdpi.com This bulky group can introduce significant steric hindrance, which disrupts intermolecular π-π stacking in the solid state. mdpi.com This disruption is known to reduce aggregation-caused quenching of luminescence, potentially leading to higher quantum efficiencies and purer color emission in OLED devices. mdpi.com The allyl group offers a site for tethering the molecule within a polymer matrix, which could be beneficial for creating solution-processable OLED materials.

For a related compound, N-Butyl-1H-benzimidazole, UV-Vis absorption peaks have been observed around 248 nm and 295 nm, with the latter being attributed to a π→π* transition in the benzimidazole fragment. mdpi.com Theoretical calculations on similar benzimidazole derivatives provide insights into their potential electronic properties. nih.gov

Table 2: Predicted Electronic Properties of a Model Benzimidazole System

| Property | Predicted Value (Illustrative) | Significance in Optoelectronics |

|---|---|---|

| HOMO Energy Level | -6.0 eV | Relates to the ability to donate an electron (hole injection). |

| LUMO Energy Level | -2.5 eV | Relates to the ability to accept an electron (electron injection). |

| Energy Gap (HOMO-LUMO) | 3.5 eV | Determines the wavelength of light absorption/emission; a larger gap is suitable for blue emitters. |

| Electron Affinity | Low | Indicates good electron-transporting capabilities. |

| Ionization Potential | High | Suggests stability against oxidation. |

Note: These values are illustrative for a generic benzimidazole system and would need to be experimentally determined for this compound.

Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry involves the study of chemical systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The structure of this compound makes it an interesting candidate for forming such assemblies.

The benzimidazole core contains both a hydrogen bond donor (the N-H proton) and acceptors (the nitrogen atoms), allowing for the formation of self-assembled chains or more complex networks. nih.gov However, the bulky tert-butyl group might sterically hinder some of these interactions, leading to more defined and discrete assemblies rather than extended networks.

In host-guest chemistry, a host molecule with a cavity can encapsulate a guest molecule. While there is no specific research on this compound as a guest, related benzimidazole derivatives have been shown to form inclusion complexes with macrocyclic hosts like cucurbit[n]urils. ontosight.ai In such a scenario, the hydrophobic tert-butyl group or the benzimidazole ring could be encapsulated within the cavity of a host like a cyclodextrin (B1172386) or a calixarene. This encapsulation could modify the solubility and photophysical properties of the benzimidazole derivative. The allyl group would remain exposed, providing a handle for further reactions or for anchoring the host-guest complex to a surface or polymer.

Development of Novel Membranes or Coatings

The properties of this compound suggest its potential use in creating specialized membranes and coatings. Polybenzimidazole (PBI) itself is known for its high thermal and chemical stability and is used in applications like high-temperature fuel cell membranes.

Functionalizing a polymer surface or bulk material with this compound could impart several beneficial properties:

Hydrophobicity: The tert-butyl group is nonpolar and would increase the hydrophobicity of a surface, which could be useful for creating water-repellent coatings.

Gas Separation: The introduction of bulky tert-butyl groups into a polymer matrix can increase the free volume, which is crucial for membrane-based gas separation. The controlled spacing between polymer chains could enhance the permeability and selectivity for certain gases. Studies on aromatic polyimides have shown that tert-butyl side groups can lead to CO2 permeability values around 100 barrer. mdpi.com

Chemical Resistance: The stable benzimidazole ring can enhance the chemical resistance of a coating.

A potential application route involves creating composite membranes. For instance, this compound could be grafted onto a base polymer membrane via its allyl group to modify the membrane's surface properties. Alternatively, it could be incorporated into a cross-linked network to form the membrane itself, where the benzimidazole units could facilitate specific interactions (e.g., proton transport if doped with acid) while the tert-butyl groups control the morphology. A patent exists for modifying PBI with allyl functionalities to create cross-linked and functionalized membranes. researchgate.net

Coordination Chemistry and Catalysis Mediated by 1 Allyl 2 Tert Butyl 1h Benzimidazole

1-Allyl-2-tert-butyl-1H-benzimidazole as a Ligand in Transition Metal Complexes

Benzimidazole (B57391) and its derivatives are well-regarded for their ability to form stable coordination compounds with a variety of transition metals. The coordination typically occurs through the sp²-hybridized nitrogen atom of the imidazole (B134444) ring. The substituents on the benzimidazole skeleton play a crucial role in modulating the electronic and steric properties of the resulting metal complexes, thereby influencing their stability, structure, and catalytic performance.

The synthesis of transition metal complexes with N-substituted benzimidazole ligands is generally achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. For this compound, a typical synthesis would involve the reaction of the ligand with a metal precursor, such as a metal halide or acetate, in a solvent like ethanol (B145695) or dimethylformamide (DMF). The reaction often proceeds at reflux temperatures to ensure the formation of the complex. The resulting metal complexes can be isolated as crystalline solids and purified by recrystallization.

The characterization of these newly synthesized complexes relies on a suite of spectroscopic and analytical techniques:

FT-IR Spectroscopy: Infrared spectroscopy is a key tool for confirming the coordination of the benzimidazole ligand to the metal center. A noticeable shift in the stretching frequency of the C=N bond within the imidazole ring upon complexation is a primary indicator of metal-ligand bond formation. For instance, the ν(C=N) vibration in free benzimidazole ligands typically shifts to lower wavenumbers in the metal complexes.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the structure of the ligand and how it changes upon coordination. The chemical shifts of the protons and carbons near the coordination site are particularly affected.

UV-Vis Spectroscopy: Electronic spectroscopy helps in understanding the electronic transitions within the complex and can provide information about the coordination geometry around the metal ion.

Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the mass-to-charge ratio of the complex, confirming its molecular weight and composition.

Table 1: Typical Spectroscopic Data for Characterization of Metal-Benzimidazole Complexes

| Technique | Key Observables | Typical Changes Upon Complexation |

|---|---|---|

| FT-IR | ν(C=N) stretch | Shift to lower frequency (e.g., by 6-35 cm⁻¹) |

| ν(N-H) stretch (if applicable) | Shift in frequency and broadening | |

| New bands for M-N bond | Appearance in the far-IR region | |

| ¹H NMR | Chemical shifts of imidazole ring protons | Significant downfield or upfield shifts |

| Chemical shifts of substituent protons | Shifts indicating electronic changes | |

| UV-Vis | d-d transitions | Bands indicative of coordination geometry |

| Ligand-to-metal charge transfer (LMCT) | New, often intense, absorption bands | |

| X-ray | Bond lengths and angles | Precise M-N bond distances and coordination geometry |

The substituents at the N1 and C2 positions of the benzimidazole ring, namely the allyl and tert-butyl groups, impart distinct electronic and steric characteristics to the ligand, which are critical for its coordination behavior and the reactivity of its metal complexes.

Electronic Effects:

The tert-butyl group at the 2-position is a strong σ-donating alkyl group. This electron-donating nature increases the electron density on the benzimidazole ring system, particularly on the coordinating nitrogen atom (N3). This enhanced basicity strengthens the metal-ligand bond, leading to more stable complexes.

The allyl group at the 1-position is generally considered to be weakly electron-withdrawing. More importantly, its π-system offers the potential for secondary interactions or can be a site for further reactivity within the complex.

Steric Effects:

The tert-butyl group is sterically very demanding. Its bulkiness can influence the coordination number and geometry of the metal center, potentially preventing the coordination of multiple bulky ligands and favoring lower coordination numbers. This steric hindrance can also create a specific pocket around the metal's active site, which can be exploited to control selectivity in catalytic reactions.

The allyl group , while less bulky than the tert-butyl group, also contributes to the steric environment. Its flexibility allows it to adopt various conformations, which can influence the accessibility of the metal center.

The combination of a bulky, electron-donating group at C2 and a reactive, flexible group at N1 makes this compound a tunable ligand. The strong σ-donation from the tert-butyl group stabilizes the metal center, while its steric bulk can be used to control substrate access in catalysis.

Table 2: Summary of Substituent Effects on the Ligand

| Substituent | Position | Electronic Effect | Steric Effect |

|---|---|---|---|

| Allyl | N1 | Weakly electron-withdrawing; π-system available for interaction | Moderate bulk; flexible |

| tert-Butyl | C2 | Strongly electron-donating (σ-donor) | High steric bulk |

Catalytic Activity of Derived Complexes

The unique electronic and steric properties conferred by the this compound ligand make its transition metal complexes promising candidates for various catalytic applications. The combination of an electron-rich metal center and significant steric bulk can lead to high activity and selectivity.

Homogeneous Catalysis (e.g., Cross-Coupling, Hydrogenation)

Complexes derived from benzimidazole ligands are well-known for their efficacy in homogeneous catalysis, particularly in carbon-carbon bond-forming reactions and hydrogenation processes.

Cross-Coupling Reactions: Palladium complexes bearing benzimidazole-type ligands are highly effective catalysts for Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. acs.org For a complex of this compound, the strong electron-donating tert-butyl group would enhance the electron density on the palladium center. This facilitates the crucial oxidative addition step of an aryl halide to the Pd(0) species, which is often the rate-limiting step in the catalytic cycle. The steric bulk of the tert-butyl group can also influence the reductive elimination step, potentially accelerating the release of the product and regenerating the active catalyst. Studies on similar palladium-N-heterocyclic carbene (NHC) complexes have shown that steric hindrance plays a key role in achieving high catalytic activity. An ionically tagged benzimidazole palladium(II) complex has demonstrated high activity and recyclability in Suzuki-Miyaura coupling reactions in aqueous media.

Table 3: Example of Suzuki-Miyaura Coupling Catalyzed by a Benzimidazole Palladium Complex Reaction of 4-bromoacetophenone with phenylboronic acid.

| Entry | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | Room Temp. | 12 | 56 |

| 2 | 40 | 12 | 72 |

| 3 | 60 | 12 | 85 |

| 4 | 80 | 12 | 84 |

Reaction conditions: 4-bromoacetophenone (0.5 mmol), phenylboronic acid (0.6 mmol), catalyst, K₂CO₃ (0.8 mmol), in H₂O. Data is illustrative of typical performance.

Hydrogenation Reactions: Ruthenium complexes containing N-alkylated benzimidazole ligands have proven to be active catalysts for the hydrogenation of ketones. These catalysts can operate under mild conditions and show chemoselectivity for the hydrogenation of carbonyls over alkenes. A Ru(II) complex with this compound would likely exhibit good catalytic activity in the transfer hydrogenation of ketones, using a hydrogen source like 2-propanol. The electronic properties of the ligand would stabilize the ruthenium center, and the steric environment created by the substituents would influence the approach of the substrate, potentially leading to enantioselectivity if a chiral version of the ligand or a chiral co-ligand were used.

Heterogeneous Catalysis and Surface Interactions

While complexes of this compound are primarily designed for homogeneous catalysis, there is significant interest in developing heterogeneous versions to simplify catalyst recovery and reuse.

Strategies for heterogenization include:

Immobilization on Solid Supports: The catalyst can be anchored to solid supports like silica, alumina, polymers, or magnetic nanoparticles. The allyl group on the ligand provides a convenient handle for covalent attachment to a functionalized support surface through methods like thiol-ene click chemistry or hydrosilylation.

Ionic Tagging: Modifying the ligand to include an ionic group, such as an imidazolium (B1220033) salt, can render the complex soluble in ionic liquids or aqueous phases, allowing for easy separation from the organic product phase. This approach creates a recyclable catalyst system that bridges homogeneous and heterogeneous catalysis.

Metal-Organic Frameworks (MOFs): Benzimidazole derivatives can be used as linkers to construct MOFs, creating a solid, porous material with well-defined catalytic sites.

The surface interactions in a heterogeneous system would be governed by the functional groups on the support and the ligand. The goal is to maintain the high activity and selectivity of the homogeneous catalyst while gaining the practical advantages of a solid-phase system. The development of such catalysts is a growing area of research aimed at making these chemical processes more sustainable and cost-effective.

Advanced Analytical Methodologies for Research and Characterization of 1 Allyl 2 Tert Butyl 1h Benzimidazole

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC-MS, LC-MS)

Chromatographic methods are fundamental in the synthesis and quality control of 1-allyl-2-tert-butyl-1H-benzimidazole, ensuring the purity of the final product and allowing for real-time monitoring of the reaction progress.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of benzimidazole (B57391) derivatives. For a compound like this compound, a reversed-phase HPLC method would typically be developed. This involves using a nonpolar stationary phase (like C18) and a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and water. The retention time of the compound would be a key identifier, while the peak area provides a quantitative measure of its concentration. Method validation would demonstrate high accuracy, with recovery values often between 94% and 106%, and precision, with relative standard deviations (RSD) typically below 5% nih.gov. By analyzing samples at various stages of synthesis, HPLC can track the consumption of reactants and the formation of the product, thereby optimizing reaction conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for identifying the main compound and any volatile impurities or degradation products. In a typical GC-MS analysis of a benzimidazole derivative, the compound is vaporized and separated on a capillary column before being fragmented and analyzed by a mass spectrometer nih.gov. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that confirms the molecular structure. While a specific spectrum for this compound is not publicly documented, predicted spectra for related compounds like 2-butyl-1H-benzimidazole are available and serve as a useful guide for identification hmdb.ca.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive detection of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and non-volatile compounds. It is frequently employed in the characterization of newly synthesized benzimidazole derivatives to confirm their molecular weight and structure acs.org.

The table below outlines a typical set of parameters for the chromatographic analysis of a benzimidazole derivative.

| Technique | Parameter | Example Condition |

|---|---|---|

| HPLC | Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water gradient | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at 248 nm and 295 nm mdpi.comresearchgate.netnih.govnih.gov | |

| GC-MS | Column | Capillary column (e.g., HP-5MS) |

| Carrier Gas | Helium | |

| Ionization | Electron Ionization (EI) at 70 eV hmdb.ca |

Thermal Analysis for Stability and Phase Transitions (e.g., TGA, DSC)

Thermal analysis techniques are crucial for determining the stability and physical transitions of this compound, providing insights into its operational temperature range and storage requirements.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For benzimidazole derivatives, TGA is used to determine the onset of thermal decomposition. Studies on related compounds show that decomposition can occur in one or more stages, depending on the molecular structure and the surrounding atmosphere (e.g., nitrogen or air) researchgate.netmdpi.com. For instance, a study on ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate showed thermal stability up to a certain temperature, beyond which significant mass loss occurred mdpi.com. Such analysis would define the maximum applicable temperature for this compound.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. This technique identifies phase transitions such as melting, crystallization, and glass transitions. A DSC curve for a crystalline compound like this compound would show a sharp endothermic peak corresponding to its melting point mdpi.comazom.com. In some benzimidazole-based ionic liquids, DSC has revealed complex thermal behaviors, including multiple transitions that are critical for their application as designer solvents nih.gov. The combination of TGA and DSC provides a comprehensive thermal profile of the compound mdpi.comazom.com.

The following table summarizes key thermal events observed in representative benzimidazole compounds.

| Compound Type | Technique | Observed Event | Typical Temperature Range (°C) | Reference |

|---|---|---|---|---|

| Crystalline Small Molecule | DSC | Melting (Endotherm) | 100 - 250 | mdpi.comazom.com |

| Benzimidazole Derivative | TGA | Decomposition Onset (in N₂) | > 250 | researchgate.netmdpi.com |

| Benzimidazole Ionic Liquid | DSC | Glass Transition / Melting | Variable | nih.gov |

Surface Characterization Techniques (e.g., AFM, SEM, XPS) for Material Applications

When this compound is incorporated into materials such as thin films, composites, or coatings, its surface properties become critical.

Atomic Force Microscopy (AFM) provides three-dimensional topographical images of a material's surface at the nanoscale. For materials containing benzimidazole derivatives, AFM is used to assess surface roughness and morphology. For example, in studies of corrosion inhibitors, AFM images show a smoother surface on protected metal compared to a corroded one, demonstrating the formation of a protective inhibitor film researchgate.net. It is also used to observe the structure of self-assembled fibers or the dispersion of nanoparticles in a polymer matrix nanoge.orgbeilstein-journals.org.

Scanning Electron Microscopy (SEM) offers high-resolution images of a surface by scanning it with a focused beam of electrons. SEM is widely used to study the morphology, crystal size, and dispersion of benzimidazole-based materials, such as zeolitic imidazolate frameworks (ZIFs) acs.org. In mixed matrix membranes, SEM images can confirm the successful integration and distribution of filler particles within the polymer acs.org.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material. In the context of benzimidazole chemistry, XPS can confirm the presence of specific elements and their bonding environments. For instance, it has been used to identify the valence states of metals in copper-benzimidazole complexes and to probe the chemical interactions between nitrogen atoms in polymers researchgate.netrsc.org. XPS analysis has also been instrumental in elucidating reaction mechanisms by identifying key species involved in a chemical transformation acs.org.

The table below details the information obtained from each surface characterization technique.

| Technique | Primary Information Obtained | Application Example for Benzimidazole Materials |

|---|---|---|

| AFM | Surface topography, roughness, phase imaging | Visualizing inhibitor film formation on a metal surface researchgate.net, imaging self-assembled nanostructures nanoge.org. |

| SEM | Surface morphology, particle size and shape | Characterizing the crystal size and shape of ZIF nanoparticles acs.org. |

| XPS | Elemental composition, chemical and electronic states | Confirming the chemical environment of nitrogen atoms and the valence state of coordinated metals researchgate.netrsc.org. |

Electrochemical Studies for Redox Properties

Electrochemical studies, particularly cyclic voltammetry (CV), are essential for understanding the redox properties of this compound. These properties are crucial for applications in electronics, sensors, and catalysis.

Cyclic Voltammetry (CV) is used to probe the oxidation and reduction potentials of a molecule. In a typical experiment, the potential is swept across a range, and the resulting current is measured. For benzimidazole derivatives, CV reveals how different substituents on the benzimidazole core affect its electronic properties mdpi.com. The introduction of electron-donating groups, like alkyl chains (e.g., tert-butyl and allyl), is expected to lower the oxidation potential, making the compound easier to oxidize. Conversely, electron-withdrawing groups would make oxidation more difficult acs.org. Studies on fluorinated benzimidazoles have shown that the oxidation potential increases with the addition of fluorine atoms acs.org. The reversibility of the redox processes can also be determined from the CV data nih.govacs.org. The electrochemical window, which defines the range of potentials where the compound is stable, is another critical parameter obtained from CV, particularly for applications like ionic liquids nih.gov.

The data table below presents hypothetical and representative electrochemical data for substituted benzimidazoles, illustrating the effect of substituents.

| Compound Feature | Parameter | Typical Value / Observation | Significance |

|---|---|---|---|

| Non-fluorinated Benzimidazole | First Oxidation Potential (E₁/₂) | Baseline Value | Reference for substituent effects acs.org. |

| Fluorinated Benzimidazole | First Oxidation Potential (E₁/₂) | Increases by 0.01-0.05 V per F atom | Demonstrates the effect of electron-withdrawing groups acs.org. |

| This compound (Expected) | Oxidation Potential | Lower than unsubstituted benzimidazole | Allyl and tert-butyl groups are electron-donating. |

| Benzimidazole Ionic Liquid | Electrochemical Window | ~2.0 - 4.5 V | Defines the operational voltage range for electrochemical applications nih.gov. |

Future Perspectives and Emerging Research Directions for 1 Allyl 2 Tert Butyl 1h Benzimidazole

Exploration of Asymmetric Synthesis and Chiral Derivatives

While 1-allyl-2-tert-butyl-1H-benzimidazole itself is achiral, the introduction of chirality can unlock new applications, particularly in catalysis and pharmacology. nih.gov The field of chiral benzimidazoles has gained significant traction in recent decades, moving beyond their well-established medicinal roles into the realm of asymmetric catalysis. researchgate.net

Future research could focus on the development of synthetic routes to enantiomerically pure derivatives. A promising approach involves the asymmetric functionalization of the allyl group. For instance, palladium-catalyzed asymmetric dicarbofunctionalization, which has been successfully applied to 1,1-disubstituted enamides to create quaternary stereocenters, could potentially be adapted. rsc.org Such a strategy could introduce a chiral center on the allyl moiety, leading to novel chiral ligands or building blocks.

Another avenue is the creation of planar chiral derivatives. While often associated with molecules like paracyclophanes, planar chirality can arise in benzimidazoles where rotation around a bond is restricted. researchgate.net Although the barrier to rotation in this compound is likely low in solution, designing more complex analogues that incorporate this core into a sterically hindered system could induce planar chirality. The synthesis and resolution of such chiral derivatives would represent a significant step forward, opening up a new class of benzimidazole-based structures for investigation.

Design of Advanced Materials with Tunable Functionality

The unique substitution pattern of this compound makes it an attractive candidate for the development of advanced materials. Benzimidazole (B57391) derivatives are known to be useful in industrial applications, such as corrosion inhibitors for metals and as components in dye-sensitized solar cells. nih.govmdpi.com

The allyl group is a key functional handle that can be exploited for polymerization or for grafting the molecule onto surfaces. This allows for the creation of functional polymers or surface coatings where the benzimidazole unit imparts specific properties. The bulky tert-butyl group would influence the packing and morphology of such materials, potentially leading to polymers with high free volume or surfaces with controlled hydrophobicity.

The tunability of these materials could be achieved by:

Copolymerization: Reacting this compound with other functional monomers to create copolymers with a range of electronic, optical, or mechanical properties.

Surface Modification: Grafting the molecule onto silica, metal oxides, or carbon nanomaterials to alter their surface energy, chemical resistance, or binding affinity.

Metal-Organic Frameworks (MOFs): Exploring the use of functionalized derivatives of this compound as organic linkers in the synthesis of MOFs, where the benzimidazole core could coordinate to metal centers and the tert-butyl group could tailor the pore size and environment.

Integration into Hybrid Systems and Nanotechnology

The integration of molecular components into larger systems is a cornerstone of nanotechnology. ontosight.ai The this compound molecule is well-suited for this purpose. The allyl group serves as a versatile anchor for covalent attachment to a wide array of nanostructures, including quantum dots, gold nanoparticles, and carbon nanotubes.

Once integrated, the benzimidazole core can perform several functions: